3-(3-Fluoro-4-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propan-1-ol group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-4-methylbenzene with ethylene oxide in the presence of a Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 3-fluoro-4-methylphenyl ketone using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(3-Fluoro-4-methylphenyl)propan-1-one or 3-(3-Fluoro-4-methylphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-4-methylphenyl)propane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-fluorophenyl)propan-1-ol
3-(3-fluorophenyl)propan-1-ol
3-(2-fluorophenyl)propan-1-ol
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQVGMVFMSRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.